Cas no 1094516-31-0 (N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)

N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a thiazole core substituted with an acetamide group and a piperazinylmethyl moiety. This structure imparts versatility in medicinal chemistry, particularly as a scaffold for designing biologically active molecules. The piperazine ring enhances solubility and binding affinity, while the thiazole-acetamide framework offers potential for interactions with biological targets. The compound is of interest in pharmaceutical research for its potential applications in developing kinase inhibitors or antimicrobial agents. Its well-defined synthetic route and modifiable functional groups make it a valuable intermediate for structure-activity relationship studies.
N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide structure
1094516-31-0 structure
商品名:N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
CAS番号:1094516-31-0
MF:C10H16N4OS
メガワット:240.325240135193
MDL:MFCD11211641
CID:5048767
PubChem ID:43162378

N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide 化学的及び物理的性質

名前と識別子

    • N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
    • Z385435826
    • N-{4-[(piperazin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
    • N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
    • MDL: MFCD11211641
    • インチ: 1S/C10H16N4OS/c1-8(15)12-10-13-9(7-16-10)6-14-4-2-11-3-5-14/h7,11H,2-6H2,1H3,(H,12,13,15)
    • InChIKey: UELBDEAGHUNLED-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C)=O)=NC(=C1)CN1CCNCC1

計算された属性

  • せいみつぶんしりょう: 240.104
  • どういたいしつりょう: 240.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 85.5

N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-237510-2.5g
N-{4-[(piperazin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
1094516-31-0 90%
2.5g
$1089.0 2023-09-15
Enamine
EN300-237510-5.0g
N-{4-[(piperazin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
1094516-31-0
5g
$1448.0 2023-04-30
Life Chemicals
F2145-0847-5g
N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
1094516-31-0 95%+
5g
$1305.0 2023-09-06
Life Chemicals
F2145-0847-10g
N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
1094516-31-0 95%+
10g
$1827.0 2023-09-06
Life Chemicals
F2145-0847-0.25g
N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
1094516-31-0 95%+
0.25g
$392.0 2023-09-06
Enamine
EN300-237510-10g
N-{4-[(piperazin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
1094516-31-0 90%
10g
$2393.0 2023-09-15
Enamine
EN300-237510-1g
N-{4-[(piperazin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
1094516-31-0 90%
1g
$557.0 2023-09-15
1PlusChem
1P01ARCP-10g
N-[4-(PIPERAZIN-1-YLMETHYL)-1,3-THIAZOL-2-YL]ACETAMIDE
1094516-31-0 90%
10g
$3020.00 2023-12-26
1PlusChem
1P01ARCP-2.5g
N-[4-(PIPERAZIN-1-YLMETHYL)-1,3-THIAZOL-2-YL]ACETAMIDE
1094516-31-0 90%
2.5g
$1408.00 2023-12-26
TRC
N300811-100mg
n-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
1094516-31-0
100mg
$ 115.00 2022-06-03

N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide 関連文献

N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamideに関する追加情報

N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide: A Comprehensive Overview

N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide, identified by the CAS number 1094516-31-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine moiety with a thiazole ring system. The integration of these structural elements contributes to its diverse chemical properties and potential applications in drug discovery and development.

The molecular structure of N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide is notable for its heterocyclic components. The thiazole ring, a five-membered aromatic structure containing sulfur and nitrogen atoms, is a common feature in many bioactive compounds. The piperazine group, a six-membered ring with two nitrogen atoms, is known for its ability to form hydrogen bonds and interact with various biological targets. These structural features make the compound a promising candidate for exploring interactions with proteins and enzymes in biological systems.

Recent studies have highlighted the potential of N-[4-(Piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide in the context of drug design. Researchers have investigated its ability to modulate key biological pathways, particularly those involved in neurological disorders and inflammatory conditions. For instance, experiments have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are critical enzymes in cell signaling processes.

In addition to its enzymatic activity, the compound has shown promise in preclinical models of neurodegenerative diseases. Studies have indicated that it may protect against oxidative stress and inflammation, two key contributors to neuronal damage. These findings suggest that N-[4-(Piperazin-1-y lmethyl)-1,3-thiazol -2 - yl ] acet amide could serve as a lead compound for developing therapeutic agents targeting conditions such as Alzheimer's disease or Parkinson's disease.

The synthesis of CAS No. 10945 6 - 3 0 involves a multi-step process that incorporates both classical organic synthesis techniques and modern catalytic methods. The construction of the thiazole ring typically requires careful control over reaction conditions to ensure high yields and purity. Similarly, the introduction of the piperazine group necessitates precise stoichiometry to achieve the desired product.

From an analytical standpoint, the compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed its molecular formula and structure, providing a solid foundation for further studies. Additionally, computational modeling has been employed to predict its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

In terms of safety assessment, preliminary toxicity studies have indicated that N-[4-(Piperazin - ylm ethy l ) - th i azo l - yl ] acet amide exhibits a favorable safety profile at tested doses. However, further investigations are required to fully understand its long-term effects and potential for off-target interactions.

The integration of experimental and computational approaches has significantly enhanced our understanding of this compound's properties. By leveraging cutting-edge research tools and methodologies, scientists are better equipped to unlock its full potential as a therapeutic agent.

In conclusion,N-[4-(Piperazin - ylm ethy l ) - th i azo l - yl ] acet amide strong > represents an exciting avenue for advancing drug discovery efforts. Its unique chemical structure combined with promising biological activity positions it as a valuable asset in the development of novel therapeutics targeting complex diseases.

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